Rizatriptan N10-Oxide-d6
Description
Contextualizing Rizatriptan (B1679398) N10-Oxide-d6 within the Rizatriptan Research Landscape
Rizatriptan is a selective 5-HT1B/1D receptor agonist used for the acute treatment of migraine headaches. drugbank.comdrugs.com Its therapeutic effect is achieved by constricting cranial blood vessels and inhibiting the release of certain neuropeptides. fda.gov The metabolism of Rizatriptan is extensive, with the primary route being oxidative deamination by monoamine oxidase-A (MAO-A) to an inactive indole (B1671886) acetic acid metabolite. drugs.comfda.gov
However, several minor metabolites are also formed, including N-monodesmethyl-rizatriptan, a 6-hydroxy compound, and Rizatriptan N-oxide. drugbank.comfda.gov While these minor metabolites are not considered pharmacologically active at the 5-HT1B/1D receptor, understanding their formation, distribution, and excretion is a critical component of a comprehensive pharmacokinetic profile. drugs.comfda.gov Rizatriptan N10-Oxide-d6, as a stable isotope-labeled version of one of these metabolites, serves as an invaluable internal standard for accurately quantifying the unlabeled metabolite in various biological matrices during such studies. synzeal.compharmaffiliates.com
Significance of Deuterium (B1214612) Labeling in Pharmaceutical Sciences
The use of stable, non-radioactive isotopes like deuterium (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) has become indispensable in pharmaceutical research. acanthusresearch.comsymeres.com Deuterium labeling, in particular, offers a powerful and versatile approach for a range of applications, from mechanistic studies to improving the pharmacokinetic properties of drugs. symeres.com
Applications of Deuterated Standards in Quantitative Analytical Methodologies
In quantitative analytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), deuterated compounds are widely used as internal standards. clearsynth.comscioninstruments.com An internal standard is a compound with similar physicochemical properties to the analyte of interest that is added to a sample at a known concentration before analysis. cerilliant.com
The use of a deuterated internal standard, such as this compound for the analysis of Rizatriptan N-oxide, is considered the gold standard. scioninstruments.comwisdomlib.org This is because the deuterated standard co-elutes with the unlabeled analyte during chromatography and experiences similar ionization efficiency in the mass spectrometer. scioninstruments.com However, due to its higher mass, it can be distinguished from the analyte by the detector. acanthusresearch.com This allows for the correction of any variability that may occur during sample preparation, injection, and analysis, leading to highly accurate and precise quantification. scioninstruments.comcerilliant.com
Interactive Data Table: Properties of Rizatriptan and its Deuterated Metabolite
| Compound | Chemical Formula | Molecular Weight | CAS Number |
| Rizatriptan | C15H19N5 | 269.34 g/mol | 144034-80-0 |
| This compound | C15H13D6N5O | 291.38 g/mol | 1261392-57-7 |
| Data sourced from multiple chemical suppliers and databases. drugs.compharmaffiliates.com |
Interactive Data Table: Key Metabolites of Rizatriptan
| Metabolite | Activity at 5-HT1B/1D Receptor |
| Indole acetic acid metabolite | Inactive |
| N-monodesmethyl-rizatriptan | Similar to parent compound |
| Rizatriptan N-oxide | Inactive |
| 6-hydroxy compound | Inactive |
| Sulfate (B86663) conjugate of 6-hydroxy metabolite | Inactive |
| Information based on FDA and other pharmacological sources. drugs.comfda.gov |
Properties
CAS No. |
1261392-57-7 |
|---|---|
Molecular Formula |
C15H19N5O |
Molecular Weight |
291.388 |
IUPAC Name |
2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]-N,N-bis(trideuteriomethyl)ethanamine oxide |
InChI |
InChI=1S/C15H19N5O/c1-20(2,21)6-5-13-8-17-15-4-3-12(7-14(13)15)9-19-11-16-10-18-19/h3-4,7-8,10-11,17H,5-6,9H2,1-2H3/i1D3,2D3 |
InChI Key |
DQTBNOJGXNZYDG-WFGJKAKNSA-N |
SMILES |
C[N+](C)(CCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3)[O-] |
Synonyms |
N,N-(Dimethyl-d6)-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-3-ethanamine N-Oxide; |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling Approaches for Rizatriptan N10 Oxide D6
Strategies for N-Oxide Formation in Triptan Derivatives
The formation of an N-oxide in triptan derivatives, such as Rizatriptan (B1679398), is a result of the oxidation of the tertiary alkylamino group. google.com This conversion is a common metabolic pathway and can also occur as a degradation process during synthesis or storage. google.cominnovareacademics.in The synthesis of N-oxides from tertiary amines is a well-established chemical transformation. nih.gov
The primary strategy for forming the N-oxide of a triptan involves direct oxidation of the parent drug or a suitable intermediate. This is typically achieved using an oxidizing agent that can selectively deliver an oxygen atom to the nitrogen of the dimethylamino group. Common reagents for this purpose include hydrogen peroxide (H₂O₂) and organic peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA). nih.govbme.hu The choice of oxidant and reaction conditions (e.g., solvent, temperature, and pH) is critical to ensure high yield and minimize side reactions, such as oxidation of the indole (B1671886) ring or other functional groups. nih.gov
For instance, the reaction of a tertiary amine with hydrogen peroxide can be catalyzed by various substances or proceed under specific pH conditions. nih.gov Peroxyacids are also highly effective but may exhibit different functional group tolerance, potentially leading to unwanted side reactions like epoxidation if other reactive sites are present in the molecule. nih.gov
| Oxidizing Agent | Abbreviation | Typical Reaction Conditions | Reference |
|---|---|---|---|
| Hydrogen Peroxide | H₂O₂ | Aqueous or organic solvent, often with a catalyst or under specific pH control. | nih.gov |
| meta-Chloroperoxybenzoic acid | m-CPBA | Aprotic solvents like dichloromethane (B109758) (DCM) at or below room temperature. | bme.hu |
| Peracetic acid | - | Used in various solvents, effective for many tertiary amines. | nih.gov |
| Caro's acid (Peroxymonosulfuric acid) | - | A strong oxidizing agent, prepared from H₂O₂ and sulfuric acid. | nih.gov |
Deuteration Techniques for Specific Labeling (d6)
The specific labeling pattern in Rizatriptan N10-Oxide-d6 involves the replacement of all six hydrogen atoms on the two N-methyl groups with deuterium (B1214612). The chemical name, 2-(5-((1H-1,2,4-triazol-1-yl)methyl)-1H-indol-3-yl)-N,N-bis(methyl-d3)ethan-1-amine oxide, confirms this position. chromatoscientific.com
The most direct and common method to achieve this specific labeling is through the use of a deuterated methylating agent. This typically involves the reaction of a precursor amine (N-desmethyl or N,N-didesmethyl rizatriptan) with a deuterated methyl source, such as methyl-d3 iodide (CD₃I) or dimethyl-d6 sulfate (B86663) ((CD₃)₂SO₄). For the d6 label, the N,N-didesmethyl precursor would be reacted with at least two equivalents of the deuterated methylating agent, often in the presence of a base to deprotonate the secondary amine intermediate. A similar methylation using non-deuterated methyl iodide has been described for rizatriptan-related compounds. tandfonline.com
Other general deuteration techniques exist, though they may be less specific for this target. juniperpublishers.com Hydrogen-deuterium exchange reactions, for example, can replace C-H bonds with C-D bonds, often catalyzed by transition metals like palladium or rhodium, using deuterium gas (D₂) or heavy water (D₂O) as the deuterium source. juniperpublishers.comnih.govhwb.gov.in However, achieving selective labeling of only the N-methyl groups without affecting other positions on the molecule using this method would be challenging. Photoredox-catalyzed protocols have also been developed for deuteration at α-amino C-H bonds using D₂O. princeton.edu
| Technique | Deuterium Source | Description | Reference |
|---|---|---|---|
| Deuterated Alkylating Agents | Methyl-d3 iodide (CD₃I), Dimethyl-d6 sulfate | Introduction of CD₃ groups by reacting a precursor amine with a deuterated methylating agent. Highly specific. | tandfonline.com |
| Catalytic H/D Exchange | Deuterium gas (D₂), Deuterium oxide (D₂O) | Transition metal-catalyzed exchange of hydrogen for deuterium atoms. Selectivity can be a challenge. | juniperpublishers.comnih.gov |
| Reductive Deuteration | Deuterated reducing agents (e.g., NaBD₄, LiAlD₄) | Reduction of functional groups (e.g., carbonyls, imines) with a deuterated hydride source. | hwb.gov.in |
| Photoredox Catalysis | Deuterium oxide (D₂O) | Installs deuterium at α-amino sp³ C-H bonds via a hydrogen atom transfer protocol. | princeton.edu |
Optimization of Synthetic Routes for Deuterated Impurities and Metabolites
Optimization of Deuteration: The key objective is to achieve the highest possible incorporation of deuterium (>98-99%) to ensure the final compound is a suitable internal standard for mass spectrometry-based analysis. nih.gov When using deuterated methylating agents like CD₃I, optimization involves adjusting reaction parameters such as stoichiometry (using a slight excess of the labeling agent), temperature, reaction time, and choice of base and solvent to drive the methylation reaction to completion and prevent under-labeling (d0 to d5 species).
Optimization of N-Oxidation: This step must be optimized for selectivity. The goal is to oxidize the tertiary amine without affecting other sensitive parts of the molecule, such as the indole nucleus. Over-oxidation or the formation of other degradation products must be minimized. innovareacademics.in Optimization strategies include screening different oxidizing agents, carefully controlling the stoichiometry of the oxidant, and adjusting the temperature and reaction time. bme.hu For example, performing the reaction at low temperatures can often improve selectivity. The use of microreactors can also offer precise control over temperature and reaction time, potentially improving yields and safety. bme.hu
The synthesis of such deuterated compounds is often driven by the "kinetic isotope effect." The C-D bond is significantly stronger than the C-H bond, which can slow down metabolic processes that involve the cleavage of this bond, such as cytochrome P450-mediated demethylation. juniperpublishers.comresearchgate.net Studying these effects is a primary application for labeled metabolites.
Purification and Isolation Techniques for Stable Isotope Labeled Compounds
The final stage in the synthesis is the purification and isolation of this compound to a high degree of chemical and isotopic purity. Given that the target compound is an impurity and metabolite, it must be carefully separated from the starting materials, reagents, non-deuterated or partially deuterated analogues, and any other byproducts. innovareacademics.in
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a primary tool for both the analysis and purification of pharmaceutical impurities. innovareacademics.in A reversed-phase HPLC method can effectively separate the more polar N-oxide from the less polar parent rizatriptan. innovareacademics.in For larger quantities, preparative HPLC or flash column chromatography on silica (B1680970) gel are standard methods. google.com
Analytical Characterization: After isolation, comprehensive analysis is required to confirm the identity, purity, and isotopic enrichment of the compound.
Mass Spectrometry (MS) is used to confirm the molecular weight of the final compound (291.4 g/mol for C₁₅H₁₃D₆N₅O) and to determine the level of deuterium incorporation by analyzing the isotopic distribution of the molecular ion peak. chromatoscientific.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy is essential for structural confirmation. ¹H NMR is used to confirm the absence of protons at the labeled positions (i.e., the N-methyl groups). ²H NMR can be used to directly observe the deuterium signal and confirm its location in the molecule. nih.gov
These rigorous purification and characterization steps ensure that the final stable isotope-labeled compound is suitable for its intended use, such as in quantitative bioanalytical assays or metabolic studies. hwb.gov.innih.gov
| Technique | Purpose | Reference |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and purification (analytical and preparative scales). | innovareacademics.in |
| Flash Column Chromatography | Purification of gram-scale quantities of the compound. | google.com |
| Mass Spectrometry (MS) | Confirmation of molecular weight and determination of isotopic purity/enrichment. | nih.gov |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation and confirmation of the specific site(s) of deuteration. | nih.gov |
Advanced Analytical Characterization of Rizatriptan N10 Oxide D6
Mass Spectrometry Techniques for Structural Elucidation and Quantification
Mass spectrometry is a cornerstone in the analysis of isotopically labeled compounds, offering high sensitivity and specificity for both qualitative and quantitative assessments.
High-resolution mass spectrometry (HRMS) is instrumental in unequivocally confirming the elemental composition of Rizatriptan (B1679398) N10-Oxide-d6. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. The theoretical exact mass is calculated based on the sum of the masses of the most abundant isotopes of each element in the molecule. For Rizatriptan N10-Oxide-d6, the presence of six deuterium (B1214612) atoms in place of hydrogen atoms on the two methyl groups results in a predictable increase in its monoisotopic mass compared to its non-deuterated counterpart, Rizatriptan N10-Oxide.
The confirmation of the molecular formula is achieved by comparing the experimentally measured exact mass with the theoretically calculated mass. A minimal mass error, typically in the parts-per-million (ppm) range, provides strong evidence for the correct elemental composition.
| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) | Nominal Mass (Da) |
|---|---|---|---|
| This compound | C15H13D6N5O | 291.2016 | 291.4 |
| Rizatriptan N10-Oxide | C15H19N5O | 285.1590 caymanchem.com | 285.34 caymanchem.com |
Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by analyzing its fragmentation pattern. In an MS/MS experiment, the precursor ion (in this case, the protonated molecule of this compound, [M+H]⁺) is selected and subjected to collision-induced dissociation (CID). This process breaks the molecule into smaller, characteristic fragment ions (product ions). The analysis of these fragments provides valuable information about the connectivity of atoms within the molecule.
While specific MS/MS fragmentation data for this compound is not extensively published, the fragmentation pathway can be predicted based on the known fragmentation of Rizatriptan and its deuterated analogs. The primary fragmentation is expected to occur at the bond between the ethylamine (B1201723) side chain and the indole (B1671886) ring, as well as the cleavage of the N,N-dimethylamino group. The presence of the N-oxide functional group will also influence the fragmentation, potentially leading to characteristic neutral losses. The deuterium labels on the methyl groups will result in a +6 Da mass shift in fragments containing these groups, which aids in confirming the location of the isotopic labels.
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Structure of Fragment |
|---|---|---|
| 292.2 ( [C15H13D6N5O+H]⁺ ) | 228.2 | Loss of the N,N-di(methyl-d3)amine oxide group |
| 207.1 | Indole moiety with the triazolylmethyl group and part of the ethyl side chain | |
| 64.1 | [CH2=N(CD3)2O]⁺ |
Isotope dilution mass spectrometry (IDMS) is a quantitative technique that utilizes stable isotope-labeled compounds as internal standards to achieve high accuracy and precision. This compound is ideally suited for this application in the quantification of Rizatriptan N-oxide in complex biological samples such as plasma or urine.
In a typical IDMS workflow, a known amount of this compound is added to the sample containing the unknown amount of Rizatriptan N-oxide. The labeled and unlabeled compounds are then extracted and analyzed together by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Since the internal standard and the analyte have nearly identical chemical and physical properties, they co-elute chromatographically and experience similar ionization efficiencies and potential matrix effects.
By monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard, the ratio of their peak areas can be used to accurately calculate the concentration of the analyte, correcting for any sample loss during preparation or variations in instrument response. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard for quantitative bioanalysis. researchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment and Positional Information
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural characterization of molecules, providing detailed information about the chemical environment of atomic nuclei. For isotopically labeled compounds like this compound, specific NMR techniques are employed to confirm the position and extent of isotopic labeling.
Deuterium (²H) NMR spectroscopy directly observes the deuterium nuclei within a molecule. This technique is highly specific for confirming the presence and location of deuterium labels. In the ²H NMR spectrum of this compound, a distinct signal would be expected in the region corresponding to the chemical shift of the methyl groups attached to the nitrogen atom. The integration of this signal would allow for the quantification of the deuterium enrichment. The absence of signals at other positions would confirm that the deuterium labeling is specific to the intended N,N-dimethyl groups.
Similarly, the ¹³C NMR spectrum would confirm the carbon framework of the molecule. The signals for the two deuterated methyl carbons would exhibit a characteristic triplet splitting pattern due to coupling with the deuterium nucleus (which has a spin of 1), and their chemical shift would be slightly upfield compared to the non-deuterated analog. The chemical shifts of all other carbon atoms would be consistent with the proposed structure. While specific NMR data for this compound is not publicly available, the combination of these NMR techniques is essential for its complete structural characterization and confirmation of isotopic labeling.
Chromatographic Purity Assessment and Method Development
Chromatographic methods are central to evaluating the purity of pharmaceutical reference standards like this compound. These techniques allow for the separation of the main compound from any potential impurities, degradation products, or isomers.
High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of this compound. Given its structural similarity to Rizatriptan N-oxide, the HPLC methods developed for the latter are directly applicable for the analysis of the deuterated compound. The primary difference between the two compounds is their mass, which does not significantly affect their retention behavior in reverse-phase HPLC with UV detection.
Several reverse-phase HPLC (RP-HPLC) methods have been established for the separation and quantification of Rizatriptan N-oxide, which can be adapted for this compound. These methods typically utilize a C18 column and a mobile phase consisting of a buffer and an organic modifier.
A specific and reliable analytical method for the determination of N-Oxide impurity in Rizatriptan benzoate (B1203000) has been developed using reverse-phase high-performance liquid chromatography. innovareacademics.in This method demonstrates good resolution between Rizatriptan and its N-oxide impurity. innovareacademics.in The linearity of this method was established over a concentration range of 450-11000 ng/ml for Rizatriptan N-oxide, with a correlation coefficient of 0.999. innovareacademics.in The limit of detection (LOD) and limit of quantification (LOQ) for Rizatriptan N-oxide were found to be 150 ng/ml and 450 ng/ml, respectively. innovareacademics.in The retention times for Rizatriptan and Rizatriptan N-oxide were recorded at 22.6 and 24.7 minutes, respectively, with a resolution of more than six between the two peaks. innovareacademics.in The percentage recovery of the N-oxide impurity ranged from 96.0 to 102.0%. innovareacademics.in
Another HPLC method developed for the determination of Rizatriptan in rabbit plasma also provides a basis for the analysis of its N-oxide metabolite. pharmainfo.in This method uses a Hibar C18 column with a mobile phase of 10 mM di-potassium hydrogen orthophosphate buffer (pH 3.2) and methanol (B129727) in a 77:23 ratio. pharmainfo.in
The following interactive data tables summarize typical HPLC conditions that can be employed for the analytical and preparative purification of this compound, based on methods developed for the non-deuterated analog.
Table 1: Analytical HPLC Method Parameters for this compound
| Parameter | Conditions |
|---|---|
| Column | ODS 3V, 250 x 4.6 mm, 5 µm innovareacademics.in |
| Mobile Phase A | 0.25 mM Potassium dihydrogen phosphate (B84403) buffer (pH 2.0) and Methanol (95:5 v/v) innovareacademics.in |
| Mobile Phase B | Acetonitrile innovareacademics.in |
| Gradient | Gradient composition innovareacademics.in |
| Flow Rate | 1.0 ml/minute innovareacademics.in |
| Column Temperature | 40°C innovareacademics.in |
| Detection Wavelength | 280 nm innovareacademics.in |
| Run Time | 35 minutes innovareacademics.in |
For preparative HPLC, the goal is to isolate and purify larger quantities of this compound. The principles are similar to analytical HPLC, but the column dimensions, flow rates, and sample loading are significantly increased. The method parameters would be adjusted to optimize for throughput and purity.
Gas Chromatography (GC) is generally not the primary method for the analysis of compounds like this compound. This is due to the compound's relatively high molecular weight, polarity, and potential for thermal degradation at the high temperatures required for GC analysis. The N-oxide functional group can be particularly susceptible to thermal decomposition in the GC inlet.
For GC analysis of such compounds to be feasible, derivatization would likely be necessary. This process involves chemically modifying the analyte to increase its volatility and thermal stability. For instance, the N-oxide moiety could potentially be reduced or silylated. However, the development of a robust and reproducible derivatization method can be complex and may introduce additional variability into the analysis.
Given the success and direct applicability of HPLC for the analysis of this compound, GC is not a commonly employed technique. HPLC offers a more straightforward, reliable, and non-destructive method for assessing the purity and quality of this important deuterated standard.
Applications in Drug Metabolism Research: Focus on Rizatriptan N10 Oxide D6
In Vitro Metabolic Pathway Delineation of Rizatriptan (B1679398) and Related N-Oxides
In vitro studies using subcellular fractions are fundamental to understanding the specific enzymes and pathways involved in drug metabolism, free from the complex physiological variables of in vivo models.
The formation of N-oxide metabolites is a common pathway for compounds containing tertiary amine structures, such as rizatriptan. nih.gov This oxidative reaction is typically catalyzed by two main families of enzymes located in the endoplasmic reticulum of hepatocytes: the Cytochrome P450 (CYP) superfamily and the Flavin-containing Monooxygenase (FMO) system. annualreviews.org
Studies using liver microsomes from various species, including humans, rats, and dogs, have successfully identified the formation of Rizatriptan N10-Oxide. fda.gov While the primary metabolic route for rizatriptan is oxidative deamination to its indole (B1671886) acetic acid derivative by MAO-A, the detection of the N-oxide metabolite in these microsomal incubations confirms the involvement of other oxidative enzyme systems. fda.gov Although the specific CYP or FMO isoforms responsible for rizatriptan's N-oxidation have not been fully delineated in published literature, the formation of this metabolite is consistently observed in these in vitro systems. Research indicates that while the P450 system plays a negligible role in the main deamination pathway, it contributes to the formation of minor metabolites like the N-oxide. nih.govfda.gov
Significant variations in drug metabolism are often observed between different species, which is a critical consideration for preclinical drug development. In vitro studies with liver microsomes allow for a direct comparison of these metabolic differences. For rizatriptan, while the indoleacetic acid metabolite is the most significant product across species, the formation of the N-oxide metabolite shows species-specific variations.
An evaluation of rizatriptan's metabolism in liver microsomes from rats, dogs, and humans demonstrated these differences. In these in vitro systems, Rizatriptan N10-Oxide was detected in all three species, highlighting N-oxidation as a conserved, albeit minor, metabolic pathway. fda.gov The data from these comparative studies are essential for selecting the appropriate animal models for further preclinical testing.
Table 1: In Vitro Formation of Rizatriptan N10-Oxide in Liver Microsomes Across Species
| Species | Subcellular Fraction | Rizatriptan N10-Oxide Detected |
|---|---|---|
| Human | Liver Microsomes | Yes |
| Rat | Liver Microsomes | Yes |
| Dog | Liver Microsomes | Yes |
Role of Deuterated N-Oxides in Investigating Metabolic Stability and Enzyme Kinetics
Stable isotope-labeled compounds, such as Rizatriptan N10-Oxide-d6, are indispensable tools in modern drug metabolism research. The replacement of hydrogen atoms with their heavier isotope, deuterium (B1214612), creates a molecule that is chemically identical but mass-spectrometrically distinct from its non-deuterated counterpart.
This distinction is leveraged in several ways. Primarily, deuterated metabolites like this compound serve as ideal internal standards for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). Because its physicochemical properties are nearly identical to the endogenous metabolite, it co-elutes and ionizes similarly, correcting for variations in sample preparation and instrument response, which allows for highly accurate quantification of the metabolite in complex biological matrices like plasma and urine.
Furthermore, deuteration can influence the rate of metabolism through the kinetic isotope effect (KIE). The carbon-deuterium bond is stronger than the carbon-hydrogen bond, and if the cleavage of this bond is the rate-limiting step in a metabolic reaction, the deuterated compound will be metabolized more slowly. While this principle is more commonly applied to the parent drug to improve its pharmacokinetic profile, studying the KIE on metabolite formation can provide valuable insights into the mechanisms of the enzymatic reactions and help identify rate-determining steps in specific metabolic pathways.
Biotransformation Studies in Laboratory Animal Models
In vivo studies in laboratory animals are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate and its metabolites in a complete physiological system.
Following the initial characterization in in vitro systems, the identification of metabolites in animal models confirms their formation in vivo. Rizatriptan has been studied in several laboratory species, including rats and dogs. fda.gov The formation of Rizatriptan N10-Oxide has been confirmed as a biotransformation product in these animal systems. fda.gov This confirmation is critical, as it validates the relevance of the in vitro findings and ensures that the metabolic pathways observed in preclinical species are representative of those that may occur in humans. The presence of the N-oxide metabolite, even as a minor component, is important for constructing a comprehensive metabolic map and for safety assessments, as all significant metabolites must be evaluated.
The quantitative contribution of different metabolic pathways can vary significantly between species. In humans, Rizatriptan N10-Oxide is a minor metabolite, accounting for approximately 2% of an oral dose and 4% of an intravenous dose excreted in the urine. nih.gov
Table 2: Urinary Excretion of Rizatriptan N10-Oxide in Humans
| Route of Administration | Percentage of Dose Excreted as N10-Oxide |
|---|---|
| Oral | ~2% |
| Intravenous (IV) | ~4% |
Rizatriptan N10 Oxide D6 in Pharmaceutical Impurity Profiling and Degradation Studies
Significance of Rizatriptan (B1679398) N10-Oxide as a Process-Related Impurity or Degradation Product
Rizatriptan N-oxide is recognized as a potential impurity that can be found in commercial preparations of Rizatriptan. caymanchem.com It is formed as a degradation product, particularly under oxidative conditions. caymanchem.com The metabolic pathway of Rizatriptan can include N-oxidation. globalresearchonline.net While it is considered a minor metabolite with no significant pharmacological activity at the 5-HT1B/1D receptor, its presence in the final drug product needs to be monitored and controlled to ensure the safety and efficacy of the medication. fda.govdrugbank.com Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines regarding the identification, qualification, and control of impurities in new drug substances. Therefore, understanding the formation and characteristics of Rizatriptan N-oxide is essential for pharmaceutical manufacturers.
Utilization of Rizatriptan N10-Oxide-d6 as an Internal Standard for Impurity Quantification
Deuterated compounds, such as this compound, are invaluable tools in analytical chemistry, especially in mass spectrometry-based bioanalysis. tandfonline.com They serve as ideal internal standards because their chemical and physical properties are nearly identical to their non-deuterated counterparts, yet they can be distinguished by their mass. clearsynth.commdpi.com This allows for accurate and precise quantification by correcting for variations in sample preparation and instrument response. clearsynth.com
In the context of Rizatriptan analysis, this compound is used as an internal standard to quantify the corresponding non-labeled impurity, Rizatriptan N-oxide. chromatoscientific.com The use of a stable isotope-labeled internal standard is highly recommended by regulatory agencies for bioanalytical methods. tandfonline.comnih.gov It helps to compensate for matrix effects and ensures the robustness and reliability of the analytical method. clearsynth.com
Forced Degradation Studies and Stability Indicating Methods
Forced degradation studies are a critical component of drug development and are mandated by regulatory guidelines. These studies involve subjecting the drug substance to various stress conditions, such as acid, base, oxidation, heat, and light, to understand its degradation pathways and to develop stability-indicating analytical methods. biomedres.usbiomedres.us
Studies on Rizatriptan benzoate (B1203000) have shown that it is susceptible to degradation under acidic, basic, and oxidative conditions. biomedres.usrjpbcs.com Mild degradation has been observed under oxidative stress. rjpbcs.com
Oxidative stress is a significant factor in the degradation of Rizatriptan, leading to the formation of Rizatriptan N-oxide. caymanchem.comresearchgate.net The tertiary amine group in the Rizatriptan molecule is susceptible to oxidation, resulting in the corresponding N-oxide. globalresearchonline.net Forced degradation studies often employ oxidizing agents like hydrogen peroxide to simulate and accelerate this degradation pathway. biomedres.usbiomedres.us The identification and characterization of such degradation products are crucial for establishing the stability profile of the drug.
Method Validation Parameters for Impurity Determination Using Deuterated Standards
Analytical methods for impurity determination must be validated to ensure they are suitable for their intended purpose. The validation process, guided by ICH guidelines, includes the evaluation of several parameters. innovareacademics.ininnovareacademics.in
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradants, or matrix components. nih.gov In the analysis of Rizatriptan, the method must be able to separate Rizatriptan, Rizatriptan N-oxide, and other potential impurities. merckmillipore.com Chromatographic methods, like HPLC, are developed to ensure adequate resolution between these compounds. innovareacademics.ininnovareacademics.in The use of a photodiode array (PDA) detector can help in assessing the peak purity of the analyte. rjpbcs.com
Linearity refers to the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. japsonline.compnrjournal.com For the quantification of Rizatriptan N-oxide, a calibration curve is constructed by plotting the response (e.g., peak area ratio of the analyte to the internal standard) against the concentration. researchgate.netinnovareacademics.in
| Parameter | Rizatriptan N-oxide | Reference |
| Linearity Range | 450-11000 ng/ml | researchgate.netinnovareacademics.in |
| Correlation Coefficient (R²) | 0.999 | researchgate.netinnovareacademics.in |
| Limit of Detection (LOD) | 150 ng/ml | researchgate.netinnovareacademics.in |
| Limit of Quantification (LOQ) | 450 ng/ml | researchgate.netinnovareacademics.in |
This table summarizes the typical linearity and sensitivity parameters for the quantification of Rizatriptan N-oxide using a validated HPLC method.
Limits of Detection (LOD) and Quantification (LOQ)
The limits of detection (LOD) and quantification (LOQ) are critical performance characteristics of an analytical method, establishing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For impurities in active pharmaceutical ingredients (APIs), sensitive methods are required to ensure that even trace amounts are accurately monitored to maintain the safety and efficacy of the final drug product.
In the context of Rizatriptan, analytical methods have been developed to quantify related impurities, including its N-oxide. A reverse-phase high-performance liquid chromatography (RP-HPLC) method has been validated for the determination of Rizatriptan N-Oxide in Rizatriptan Benzoate bulk drug material. innovareacademics.inresearchgate.net According to a study, the LOD and LOQ for Rizatriptan N-Oxide were established based on the signal-to-noise ratio. innovareacademics.inresearchgate.net The LOD, with a signal-to-noise ratio of approximately 3:1, was found to be 150 ng/ml. innovareacademics.inresearchgate.net The LOQ, which corresponds to a signal-to-noise ratio of about 10:1, was determined to be 450 ng/ml. innovareacademics.inresearchgate.net
These values demonstrate the method's sensitivity in detecting and quantifying the Rizatriptan N-Oxide impurity at very low levels, which is essential for quality control in the manufacturing of Rizatriptan Benzoate.
Table 1: LOD and LOQ for Rizatriptan N-Oxide
| Parameter | Value (ng/ml) |
|---|---|
| Limit of Detection (LOD) | 150 |
Precision and Accuracy
Precision and accuracy are fundamental to the validation of any analytical method. Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Accuracy denotes the closeness of the test results obtained by the method to the true value.
The accuracy of the analytical method for Rizatriptan N-Oxide was evaluated through recovery studies. innovareacademics.inresearchgate.net These studies involved spiking the bulk drug material with a known quantity of the N-oxide impurity. The analysis showed that the percentage recovery of the N-oxide ranged from 96.0% to 102.0%. innovareacademics.inresearchgate.net This high level of recovery indicates a high degree of accuracy for the analytical method, confirming its suitability for quantifying the impurity in bulk drug samples. innovareacademics.in
While specific precision data for this compound was not detailed in the provided information, the validation of the method as "specific, simple, accurate, reliable, and rapid reproducible" suggests that the precision of the method met the required criteria for analytical applications. innovareacademics.in The method was validated according to ICH guidelines, which include stringent requirements for precision (repeatability and intermediate precision). innovareacademics.inresearchgate.net
Table 2: Accuracy (Recovery) of Rizatriptan N-Oxide
| Parameter | Result |
|---|
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Rizatriptan |
| Rizatriptan N-Oxide |
Advanced Methodological Developments and Future Research Trajectories
Innovative Applications of Stable Isotope Tracers in Mechanistic Studies
Stable isotope labeling is a powerful technique for elucidating complex biochemical pathways and reaction mechanisms. nih.govsimsonpharma.com The incorporation of deuterium (B1214612) atoms into the Rizatriptan (B1679398) N10-Oxide molecule creates a "heavy" version that is chemically identical to the unlabeled compound but can be distinguished by mass-sensitive analytical methods. acs.org This allows researchers to trace the metabolic fate of rizatriptan with high precision. simsonpharma.com
One innovative application lies in "pulse-chase" experiments, where cells or organisms are exposed to a pulse of deuterated rizatriptan, followed by a "chase" with the unlabeled compound. nih.gov By monitoring the appearance and disappearance of Rizatriptan N10-Oxide-d6 and its downstream metabolites over time, researchers can gain detailed insights into the kinetics of its formation and further metabolism. This approach, known as dynamic labeling, provides a temporal dimension to proteomic and metabolomic analyses. nih.gov
Development of hyphenated techniques for complex mixture analysis involving this compound
Biological samples, such as plasma and urine, are complex matrices containing a multitude of endogenous and exogenous compounds. mdpi.com The analysis of specific metabolites like this compound within these mixtures requires highly selective and sensitive analytical techniques. nih.gov Hyphenated techniques, which couple a separation method with a detection method, are indispensable for this purpose. indexcopernicus.com
The combination of liquid chromatography (LC) with tandem mass spectrometry (MS/MS) is a cornerstone of modern bioanalysis. LC separates the components of a complex mixture, and MS/MS provides highly specific detection and quantification of the target analyte, this compound, based on its unique mass-to-charge ratio and fragmentation pattern. aacrjournals.org The development of advanced LC techniques, such as ultra-high-performance liquid chromatography (UHPLC), offers faster analysis times and improved resolution.
Future developments may involve the integration of additional analytical dimensions, such as ion mobility spectrometry (IMS), creating multidimensional separation techniques (e.g., LC-IMS-MS). This can further enhance the separation of isomeric and isobaric compounds, providing a more comprehensive and accurate analysis of complex biological samples containing this compound and its related metabolites.
Computational Chemistry and Molecular Modeling for N-Oxide Formation Mechanisms
Computational chemistry and molecular modeling provide powerful in silico tools to investigate the mechanisms of drug metabolism at an atomic level. nih.gov The formation of N-oxides is often catalyzed by enzymes such as flavin-containing monooxygenases (FMOs) and cytochrome P450s (CYPs). nih.govnih.gov
By creating three-dimensional structural models of these enzymes, researchers can perform molecular docking studies to predict how rizatriptan binds to the active site. nih.gov These models can provide insights into the specific amino acid residues involved in substrate recognition and catalysis. Quantum mechanics/molecular mechanics (QM/MM) simulations can then be employed to model the chemical reaction itself, elucidating the electronic and structural changes that occur during the N-oxidation of rizatriptan to form Rizatriptan N10-Oxide.
These computational approaches can help to:
Predict the regioselectivity of N-oxidation.
Understand the energetic barriers of the reaction.
Explain the role of specific enzyme residues in the catalytic cycle. nih.gov
Provide a structural basis for observed differences in metabolism due to genetic polymorphisms in metabolizing enzymes. nih.gov
| Computational Technique | Application in Rizatriptan N10-Oxide Formation |
| Homology Modeling | Generation of 3D structures of metabolizing enzymes (e.g., FMO3). nih.gov |
| Molecular Docking | Prediction of the binding orientation of rizatriptan in the enzyme's active site. nih.gov |
| Molecular Dynamics | Simulation of the dynamic behavior of the enzyme-substrate complex. nih.gov |
| QM/MM Simulations | Elucidation of the detailed reaction mechanism and transition states. |
Emerging Analytical Technologies for Deuterated Compound Analysis
The analysis of deuterated compounds is continuously advancing with the development of new analytical technologies. datahorizzonresearch.com High-resolution mass spectrometry (HRMS), such as Orbitrap and time-of-flight (TOF) mass analyzers, provides exceptional mass accuracy and resolution, enabling the confident identification and quantification of deuterated compounds like this compound, even in complex matrices. acs.org
Nuclear magnetic resonance (NMR) spectroscopy is another powerful tool for the analysis of deuterated compounds. clearsynth.com Quantitative NMR (qNMR) can be used to determine the isotopic purity of this compound with high precision. nih.gov Recent advancements, including the combination of ¹H and ²H NMR, offer a robust strategy for accurately determining the isotopic abundance in both partially and fully labeled compounds. nih.gov
Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is an emerging technique that can provide information on protein conformation and dynamics. While not directly used for the analysis of this compound itself, the development of deuterated reagents for HDX-MS highlights the growing importance of deuterium labeling in structural biology and drug development. datahorizzonresearch.com
Potential for this compound as a Probe for Specific Enzymatic Activities (e.g., Flavin-containing monooxygenases)
Flavin-containing monooxygenases (FMOs) are a family of enzymes that play a significant role in the metabolism of nitrogen- and sulfur-containing xenobiotics. turkjps.orgresearchgate.net The N-oxidation of rizatriptan is a known metabolic pathway, and FMOs, particularly FMO3, are implicated in this transformation. nih.govnih.gov
This compound, in conjunction with unlabeled rizatriptan, can be used as a probe to investigate the activity of FMO enzymes. By incubating the deuterated substrate with liver microsomes or recombinant FMO enzymes, researchers can measure the rate of formation of the deuterated N-oxide metabolite. This allows for:
Phenotyping: Determining the metabolic capacity of an individual's FMO enzymes.
Enzyme Inhibition Studies: Assessing the potential of new drug candidates to inhibit FMO activity.
Reaction Phenotyping: Identifying the specific FMO isoforms responsible for rizatriptan N-oxidation.
The use of a stable isotope-labeled substrate offers advantages over traditional methods, such as increased sensitivity and the ability to perform multiplexed assays. The kinetic data obtained from these studies can be crucial for predicting drug-drug interactions and understanding inter-individual variability in drug response.
| Research Area | Application of this compound |
| Pharmacokinetics | Tracing the absorption, distribution, metabolism, and excretion of the N-oxide metabolite. |
| Drug-Drug Interactions | Investigating the potential for co-administered drugs to alter the metabolism of rizatriptan via FMO inhibition or induction. |
| Pharmacogenomics | Studying the impact of genetic variations in FMO enzymes on the formation of Rizatriptan N10-Oxide. |
| Toxicology | Assessing the potential for the N-oxide metabolite to contribute to adverse drug reactions. |
Q & A
Q. What validated methods are recommended for synthesizing and characterizing Rizatriptan N10-Oxide-d6?
To synthesize this compound, researchers should employ deuterium-labeled precursors during the oxidation of the parent compound, ensuring isotopic purity. Characterization requires a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., <sup>1</sup>H and <sup>13</sup>C NMR for structural confirmation) and high-resolution mass spectrometry (HRMS) to verify the deuterium incorporation ratio (>98% purity). Chromatographic methods (e.g., HPLC with UV detection) should validate the absence of unlabeled impurities . For regulatory compliance, reference standards from pharmacopeial sources (e.g., British Pharmacopoeia) are critical for calibration .
Q. How can researchers ensure accurate quantification of this compound in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification. Key parameters include:
- Column : Reverse-phase C18 with gradient elution (acetonitrile/ammonium formate buffer).
- Ionization : Electrospray ionization (ESI) in positive mode.
- Detection : Multiple reaction monitoring (MRM) transitions specific to the deuterated compound (e.g., m/z 397.5 → 284.3 for this compound).
Internal standards (e.g., isotopically labeled analogs) must correct for matrix effects. Validation should follow FDA guidelines for sensitivity (LOQ ≤1 ng/mL), linearity (R<sup>2</sup> >0.99), and precision (%CV <15%) .
Advanced Research Questions
Q. What experimental designs are optimal for studying the metabolic stability of this compound in hepatic models?
Use in vitro hepatocyte or microsomal assays to assess metabolic pathways:
- Incubation Conditions : 37°C, pH 7.4, with NADPH regeneration systems.
- Sampling : Timepoints at 0, 15, 30, 60, and 120 minutes.
- Analysis : LC-MS/MS to track parent compound depletion and metabolite formation (e.g., N-demethylation products). Compare with non-deuterated Rizatriptan to evaluate isotope effects on CYP-mediated oxidation (e.g., CYP2D6 inhibition potential) . Data contradictions (e.g., variable half-lives across models) should be analyzed via ANOVA with post-hoc tests to identify enzymatic contributions .
Q. How can researchers resolve discrepancies in safety classifications of this compound across regulatory datasets?
Discrepancies in hazard labeling (e.g., Cayman Chemical’s “non-hazardous” classification vs. Aladdin’s H302/H360 warnings) require:
- Data Harmonization : Cross-referencing SDS entries with regulatory databases (e.g., REACH, OSHA).
- In silico Toxicity Prediction : Tools like OECD QSAR Toolbox to assess mutagenicity or reproductive toxicity.
- Experimental Validation : Ames tests for mutagenicity and zebrafish embryo assays for developmental toxicity. Peer-reviewed studies should supersede supplier classifications .
Q. What strategies mitigate deuterium loss in this compound during long-term stability studies?
To prevent deuterium exchange:
- Storage : -80°C in amber vials under inert gas (argon).
- Buffering : Use deuterated solvents (e.g., D2O) in aqueous formulations.
- Analytical Controls : Regular stability-indicating assays (e.g., NMR deuterium content analysis) at 0, 3, 6, and 12 months. Data showing >5% deuterium loss should trigger reformulation with stabilizing excipients (e.g., cyclodextrins) .
Q. How can isotopic effects of this compound be leveraged to improve pharmacokinetic (PK) modeling?
Deuterium’s kinetic isotope effect (KIE) slows CYP-mediated metabolism, extending half-life. PK studies should:
- Study Design : Crossover trials comparing deuterated vs. non-deuterated forms in rodent models.
- Parameters : AUC0-∞, Cmax, T½.
- Modeling : Non-compartmental analysis (NCA) and compartmental modeling (e.g., WinNonlin) to quantify KIE magnitude. Contradictory data (e.g., species-specific KIE) require Bayesian meta-analysis .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
